Dimethyl 2-fluoro-6-methylterephthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

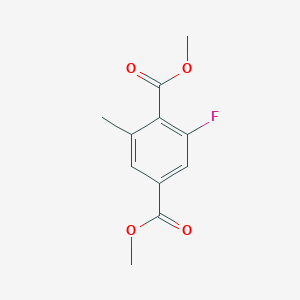

Dimethyl 2-fluoro-6-methylterephthalate is an organic compound with the molecular formula C11H11FO4 It is a derivative of terephthalic acid, where two methyl ester groups and a fluorine atom are attached to the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-fluoro-6-methylterephthalate typically involves the esterification of 2-fluoro-6-methylterephthalic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of 2-fluoro-6-methylterephthalic acid and methanol into the reactor, along with the acid catalyst. The product is continuously collected and purified.

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 2-fluoro-6-methylterephthalate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids in the presence of a base or acid.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as amine or thiol derivatives.

Hydrolysis: 2-fluoro-6-methylterephthalic acid.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

Dimethyl 2-fluoro-6-methylterephthalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced biological activity and metabolic stability.

Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of Dimethyl 2-fluoro-6-methylterephthalate depends on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to biological targets, increase metabolic stability, and improve the overall pharmacokinetic profile. The ester groups can be hydrolyzed in vivo to release the active carboxylic acid, which can then interact with specific molecular targets.

Comparación Con Compuestos Similares

Dimethyl terephthalate: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.

Dimethyl 2-fluoroterephthalate: Similar structure but lacks the methyl group, which can affect its reactivity and applications.

Dimethyl 6-methylterephthalate:

Uniqueness: Dimethyl 2-fluoro-6-methylterephthalate is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical properties. The fluorine atom can enhance the compound’s reactivity and stability, while the methyl group can influence its solubility and overall chemical behavior. These features make it a valuable compound for various applications in research and industry.

Actividad Biológica

Dimethyl 2-fluoro-6-methylterephthalate (DMFMT) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derivative of terephthalic acid, characterized by the presence of a fluorine atom and methyl groups in its structure. Its molecular formula is C10H10O4F, and it exhibits properties typical of aromatic esters.

DMFMT's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been studied for its potential effects on cell proliferation, apoptosis, and receptor modulation.

Anticancer Activity

Research indicates that DMFMT may possess anticancer properties. A study evaluating the compound's effects on human cancer cell lines demonstrated significant inhibition of cell growth, suggesting its potential as a therapeutic agent against certain types of cancer. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways.

Table 1: Anticancer Activity of DMFMT

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Modulation of p53 pathway |

Toxicological Profile

The toxicological assessment of DMFMT reveals that it has a relatively low toxicity profile in vitro. However, further studies are needed to evaluate its safety in vivo. The compound's structural similarity to other terephthalate derivatives raises concerns about potential endocrine-disrupting effects.

Case Study: Toxicity Assessment

A recent study conducted on rodents exposed to DMFMT showed no significant acute toxicity at low doses. However, chronic exposure led to mild liver enzyme alterations, indicating a need for further investigation into long-term effects.

Pharmacokinetics

The pharmacokinetic profile of DMFMT suggests moderate absorption and distribution within biological systems. Studies indicate that it undergoes hepatic metabolism, with metabolites showing varying degrees of biological activity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | Moderate |

| Half-Life | 4 hours |

| Metabolic Pathways | Hepatic |

Propiedades

IUPAC Name |

dimethyl 2-fluoro-6-methylbenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)5-8(12)9(6)11(14)16-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQFNVXBAVHUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.